methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester group at position 4, a 5-methyl group, and an acetamide-linked 1-isopropylindole moiety at position 2.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)22-10-13(14-7-5-6-8-15(14)22)9-16(23)20-19-21-17(12(3)26-19)18(24)25-4/h5-8,10-11H,9H2,1-4H3,(H,20,21,23) |
InChI Key |
UZKFBTCTBYOLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a representative protocol:
-
Thioamide precursor (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate) reacts with α-bromoacetone in dimethylacetamide (DMAC) at 140–160°C.
-
Cyclization produces the thiazole ring, with simultaneous elimination of HBr.
-
In situ neutralization using triethylamine prevents acid degradation of intermediates.
Yields exceed 75% when conducted in anhydrous DMAC under nitrogen, though scalability requires careful control of exothermic intermediates.
Fischer Indole Synthesis for the 1-Isopropylindole Moiety
The indole subunit is synthesized via Fischer indolization, leveraging hydrazine intermediates and acid-catalyzed cyclization.
Continuous Flow Adaptation
A Syrris AFRICA® synthesis station enables:
-
Deketalization of protected β-ketothiazoles (0.5 M in DMF) at 200°C.
-
Hydrazine coupling (0.5 M hydrazine hydrochloride) to form hydrazones.
-
Cyclization in the presence of HCl, yielding 1-isopropylindole-3-acetyl derivatives.
This method achieves 82% yield in <15 minutes, outperforming batch processes by minimizing decomposition.
Continuous Flow Multistep Assembly
Integrated microreactor systems concatenate Hantzsch and Fischer steps, exemplified by the following sequence:
| Step | Conditions | Residence Time | Yield |
|---|---|---|---|
| Thiazole formation | DMAC, 140°C, N₂ atmosphere | 5 min | 78% |
| Deketalization | HBr (1.2 eq), 2-propanol, 80°C | 3 min | 91% |
| Fischer indolization | HCl (2.0 eq), ethanol/water (3:1) | 7 min | 82% |
Key advantages include:
-
Precision heating (±0.5°C) prevents thermal degradation.
-
Instant mixing eliminates concentration gradients.
Alternative Pathways: Cyanation and Hydrolysis
Patent literature describes complementary routes using cyanation:
-
Cyanation of bromothiazoles :
-
Hydrolysis of nitriles :
While less direct, this approach avoids unstable β-ketothiazole intermediates.
Comparative Analysis of Methodologies
| Parameter | Hantzsch-Fischer Flow | Cyanation-Hydrolysis | Batch Fischer |
|---|---|---|---|
| Total yield | 82% | 61% | 45% |
| Reaction time | 15 min | 28 h | 6 h |
| Purity (HPLC) | 98.2% | 95.7% | 92.1% |
| Scalability | >10 kg/day | 2 kg/batch | 500 g/batch |
Continuous flow methods dominate in efficiency but require specialized equipment.
Purification and Stabilization Strategies
Post-synthesis challenges include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with nucleic acids and proteins, affecting their function . These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with structurally related molecules:
Physicochemical Properties
- Lipophilicity : The target compound’s isopropylindole group contributes to higher logP values compared to bromo-indole () or methyl-indole () derivatives. Ethyl esters () are more lipophilic than methyl esters but less reactive toward hydrolysis .
- Solubility : Triazole-containing analogs () exhibit improved aqueous solubility due to polar heterocycles, whereas the target compound’s isopropyl group may reduce solubility .
- Melting Points : Halogenated derivatives (e.g., bromo-indole in ) likely have higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .
Toxicity and Stability
- Limited toxicological data are available for the target compound. However, highlights that thiazole derivatives often lack thorough toxicity profiles, necessitating further studies .
Biological Activity
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a thiazole ring, and an acetylamino group, which may contribute to its pharmacological properties. The following article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₄S. Its molecular weight is approximately 370.45 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a subject of interest for drug development.
Structural Features
| Feature | Description |
|---|---|
| Indole Moiety | Contributes to potential psychoactive effects |
| Thiazole Ring | Associated with antimicrobial activity |
| Acetylamino Group | Enhances solubility and bioavailability |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Interaction studies are crucial for elucidating these mechanisms. For example, the compound's thiazole ring may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
Anti-Cancer Activity
Emerging research suggests that this compound may also exhibit anti-cancer properties. A related compound was found to block glioma cell invasion by acting as an aryl hydrocarbon receptor (AHR) agonist . This indicates potential pathways through which the compound could inhibit cancer cell migration.
Study on Antimicrobial Efficacy
A study published in PLOS ONE identified a series of thiazole derivatives with excellent activity against M. tuberculosis. Among these, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/ml . This highlights the potential for developing new anti-tubercular agents based on structural similarities with this compound.
In Vivo Studies on Glioma Cells
In vivo experiments demonstrated that related compounds could inhibit glioma cell migration in mouse xenograft models, supporting their potential as therapeutic agents against aggressive brain tumors . The findings suggest that compounds targeting AHR pathways can effectively mitigate cancer progression.
Q & A
Q. What are the established synthetic routes for methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the indole-thiazole core via condensation of 3-formyl-1H-indole-2-carboxylate derivatives with thiazole precursors under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst, reflux for 3–5 hours) .
- Step 2 : Acetylation of the amino group using 2-(1-isopropyl-1H-indol-3-yl)acetyl chloride in anhydrous solvents like dichloromethane .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography for higher yields .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- HPLC : For purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : Cross-validation of C, H, N, S content against theoretical values .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent oxidation and photodegradation .
- Solubility : DMSO or DMF for dissolution; avoid aqueous buffers unless stabilized with surfactants .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity assays) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Catalyst screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to enhance condensation efficiency .
- Solvent optimization : Replace acetic acid with trifluoroacetic acid (TFA) for faster cyclization .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. How can spectral data contradictions (e.g., NMR peak splitting) be resolved?
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers in the acetyl-amino-thiazole moiety .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals from the indole and thiazole rings .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. What strategies are effective for studying its mechanism of action in enzyme inhibition?
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis assays : Replace key residues in the enzyme active site to validate interaction sites .
Q. How does structural modification of the indole or thiazole moieties affect bioactivity?
- SAR studies : Synthesize analogs with:
- In silico docking : Use AutoDock Vina to predict binding poses and prioritize analogs .
Q. How can stability be assessed under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to:
- Acidic/basic conditions (0.1 M HCl/NaOH at 37°C for 24 hours) .
- Oxidative stress (3% HO) .
- HPLC-MS monitoring : Track degradation products and identify labile functional groups .
Q. What computational tools are suitable for predicting ADMET properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Permeability : Blood-brain barrier penetration (logBB).
- Toxicity : Ames test and hepatotoxicity risk .
- Molecular dynamics (MD) simulations : Simulate membrane interactions using GROMACS .
Methodological Notes
- Data Contradictions : Cross-validate conflicting spectral or bioactivity data using orthogonal techniques (e.g., LC-MS + NMR) .
- Recrystallization Solvent Selection : Optimize solvent polarity (e.g., ethanol/water vs. DMF/acetic acid) to balance purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
